(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Overview
Description
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the isoxazole ring, along with a methanol group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction conditions typically involve the use of a metal catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .
Chemical Reactions Analysis
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be compared with other similar compounds, such as:
- [3-(4-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- [3-(2-Methoxyphenyl)-isoxazol-5-yl]-methanol
- [3-(4-Bromophenyl)-isoxazol-5-yl]-methanol
These compounds share the isoxazole core structure but differ in the substituents attached to the phenyl ring
Properties
IUPAC Name |
[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSBMDKEUMMGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241125 | |
Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-05-1 | |
Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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